

# An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Dihydrocarvone

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## Compound of Interest

Compound Name: (+)-Dihydrocarvone

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **(+)-Dihydrocarvone**. The information is curated for professionals in research and development, with a focus on data accuracy, experimental methodology, and practical applications in synthesis.

## General and Physicochemical Properties

**(+)-Dihydrocarvone** is a chiral monoterpenoid ketone. It is a naturally occurring compound found in the essential oils of various plants and is recognized for its characteristic minty and herbaceous aroma.<sup>[1]</sup> Due to its specific stereochemistry, it serves as a valuable chiral building block in the synthesis of more complex molecules.<sup>[2][3]</sup>

Table 1: General Properties of **(+)-Dihydrocarvone**

Property	Value	Reference(s)
IUPAC Name	(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one	[4]
Synonyms	d-Dihydrocarvone, (1R,4R)-Dihydrocarvone	[4][5]
CAS Number	5524-05-0	[2][6]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O	[2][6][7]
Molecular Weight	152.23 g/mol	[2][6][7]
Appearance	Colorless to light yellow clear liquid	[2]
Odor	Herbaceous, spearmint-like	[1][8]

Table 2: Physical Properties of **(+)-Dihydrocarvone**

Property	Value	Conditions	Reference(s)
Density	0.928 g/mL	at 20 °C	[6]
0.929 g/mL	at 25 °C	[1][7][9]	
Boiling Point	87-88 °C	at 6 mm Hg	[1][7][9][10]
222 °C	at 760 mm Hg	[5]	
Refractive Index (n <sub>D</sub> )	1.471	at 20 °C	[6]
1.472	at 20 °C	[1][7][9]	
Specific Optical Rotation ([α] <sub>D</sub> )	+20° ± 2°	neat, at 20 °C	[6]
Flash Point	102 °C	closed cup	[6]
Vapor Pressure	0.06 mm Hg	at 20 °C	[7][11]
Solubility	Insoluble in water; soluble in ethanol and fixed oils.	[12][13]	

## Spectral Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **(+)-Dihydrocarvone**.

- Infrared (IR) Spectroscopy: The IR spectrum of **(+)-Dihydrocarvone** will prominently feature a strong absorption band characteristic of a ketone carbonyl group (C=O) stretch, typically appearing around 1710 cm<sup>-1</sup>. Other significant peaks will correspond to C-H stretching and bending vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment. Key signals include those for the methyl groups, the isopropenyl group protons, and the protons on the cyclohexanone ring.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum shows distinct signals for the ten carbon atoms in the molecule. The carbonyl carbon resonance is a key identifier, appearing significantly downfield (around 212 ppm).[14] ChemicalBook provides access to  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and other spectral data for **(+)-Dihydrocarvone**. [15]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **(+)-Dihydrocarvone**, the molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z$  152, corresponding to its molecular weight.[16]

## Chemical Properties and Reactivity

**(+)-Dihydrocarvone**'s chemical reactivity is primarily dictated by the ketone functional group and the isopropenyl side chain.

- Reduction: The ketone can be reduced to the corresponding alcohol (dihydrocarveol).
- Oxidation: It can undergo oxidation reactions, such as Baeyer-Villiger oxidation, to form lactones.[17]
- Synthetic Applications: It is a key starting material for synthesizing various bioactive compounds. For instance, it is used in the synthesis of dispiro-1,2,4,5-tetraoxanes with potent anti-malarial activity and in the preparation of  $\alpha$ -Cyperone, an insecticidal sesquiterpenoid.[12] It also has applications in creating antifungal hybrid derivatives.[18]

## Experimental Protocols

Detailed methodologies for determining the key physical properties of **(+)-Dihydrocarvone** are outlined below.

### Protocol 1: Determination of Specific Optical Rotation

Objective: To measure the angle through which **(+)-Dihydrocarvone** rotates plane-polarized light.

Apparatus: Polarimeter, sodium (Na) D-line light source (589 nm), 1 dm polarimeter cell, analytical balance, volumetric flasks.

Procedure:

- Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent if a solution is to be measured, or an empty cell for a neat liquid). The reading should be zero.
- Sample Preparation: For a neat measurement, carefully fill the 1 dm polarimeter cell with pure **(+)-Dihydrocarvone**, ensuring no air bubbles are present.[\[19\]](#)
- Measurement: Place the filled sample cell in the polarimeter.
- Observation: Observe the rotation of the plane-polarized light through the eyepiece. Adjust the analyzer until the light intensity in both halves of the field of view is equal.[\[20\]](#)
- Recording: Record the observed angle of rotation ( $\alpha$ ). A positive value indicates dextrorotation (+).
- Calculation: The specific rotation  $[\alpha]$  is calculated using Biot's law. For a neat liquid, the formula is:  $[\alpha] = \alpha / (l \times d)$  where:
  - $\alpha$  = observed rotation in degrees.
  - $l$  = path length of the cell in decimeters (dm).[\[19\]](#)
  - $d$  = density of the liquid in g/mL.

## Protocol 2: Determination of Refractive Index

Objective: To measure the refractive index of liquid **(+)-Dihydrocarvone**.

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically sodium D-line), Pasteur pipette.[\[5\]](#)

Procedure:

- Instrument Setup: Turn on the refractometer and the light source. Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature (e.g., 20 °C).
- Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

- **Sample Application:** Open the prism assembly of the refractometer. Using a clean Pasteur pipette, place a few drops of **(+)-Dihydrocarvone** onto the surface of the lower prism.[\[1\]](#)
- **Measurement:** Close the prisms firmly. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[\[5\]](#)
- **Reading:** Read the refractive index value from the instrument's scale.
- **Cleaning:** After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or acetone).

## Protocol 3: Acquisition of Infrared (IR) Spectrum

**Objective:** To obtain the infrared absorption spectrum of **(+)-Dihydrocarvone**.

**Apparatus:** Fourier Transform Infrared (FTIR) Spectrometer, salt plates (e.g., NaCl or KBr), Pasteur pipette.

**Procedure:**

- **Background Spectrum:** Run a background scan on the empty FTIR instrument to account for atmospheric CO<sub>2</sub> and water vapor, as well as any instrumental artifacts.[\[21\]](#)
- **Sample Preparation (Neat Liquid):** Place one clean, dry salt plate on a flat surface. Using a Pasteur pipette, add one or two drops of **(+)-Dihydrocarvone** to the center of the plate.[\[8\]](#)
- **Creating a Thin Film:** Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[\[8\]](#)[\[10\]](#)
- **Sample Analysis:** Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- **Spectrum Acquisition:** Initiate the sample scan. The instrument will ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[\[21\]](#)

- Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent (e.g., dry acetone) and return them to a desiccator.[8]

## Protocol 4: Acquisition of NMR Spectra ( $^1\text{H}$ and $^{13}\text{C}$ )

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural analysis.

Apparatus: Nuclear Magnetic Resonance (NMR) Spectrometer, NMR tubes, deuterated solvent (e.g.,  $\text{CDCl}_3$ ), Pasteur pipette.

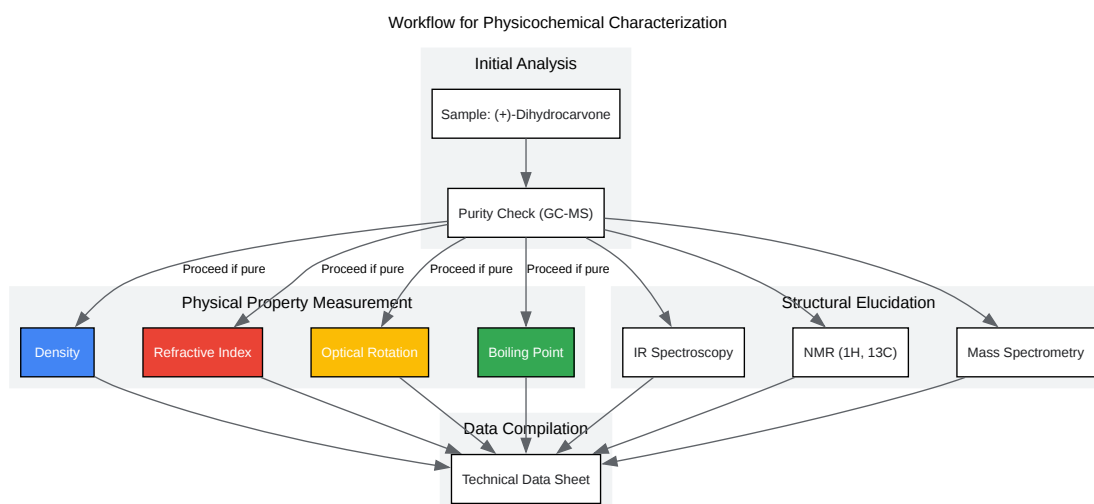
Procedure:

- Sample Preparation: Dissolve approximately 10-50 mg of **(+)-Dihydrocarvone** in about 0.7-1.0 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a small vial.[22]
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. Ensure there are no solid particles in the solution.[22]
- Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer magnet.
- Shimming and Locking: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming."[11]
- Spectrum Acquisition:
  - $^1\text{H}$  NMR: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the  $^1\text{H}$  spectrum.
  - $^{13}\text{C}$  NMR: Acquire the proton-decoupled  $^{13}\text{C}$  spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.[23]
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the final NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or TMS).

## Visualizations

### Logical Workflow for Property Determination

The following diagram illustrates a typical workflow for the characterization of a chiral liquid like **(+)-Dihydrocarvone**.



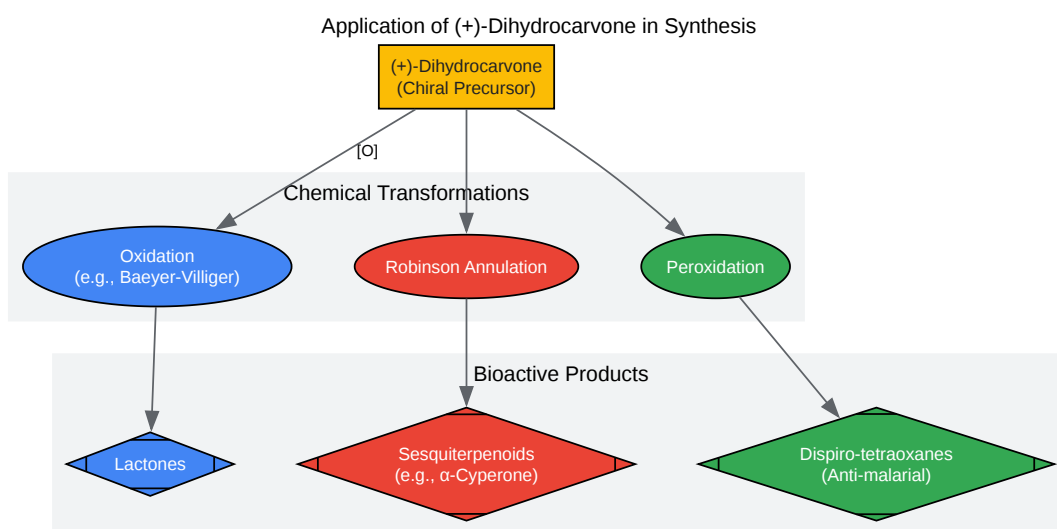
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Caption: Workflow for the characterization of **(+)-Dihydrocarvone**.

### Role in Asymmetric Synthesis



**(+)-Dihydrocarvone** is a valuable chiral starting material. The diagram below shows its role as a precursor in the synthesis of bioactive molecules.



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Caption: Synthetic pathways starting from **(+)-Dihydrocarvone**.

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